1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime

Description

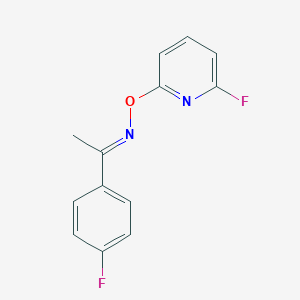

1-(4-Fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is a fluorinated oxime derivative with the molecular formula C₁₉H₁₄F₂N₂O₂ (CAS: 338786-33-7). Its structure features a 4-fluorophenyl ketone group linked via an oxime bridge to a 6-fluoro-2-pyridinyl moiety. The compound’s molar mass is 338.33 g/mol, with a predicted pKa of 5.58 and density of 1.20 g/cm³, indicating moderate acidity and lipophilicity . Its crystallographic data, determined via single-crystal X-ray diffraction (using SHELX software ), reveals a planar molecular geometry with minor deviations due to steric interactions between the fluorophenyl and pyridinyl groups .

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c1-9(10-5-7-11(14)8-6-10)17-18-13-4-2-3-12(15)16-13/h2-8H,1H3/b17-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSMPCWVGJNSTB-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=NC(=CC=C1)F)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime typically involves the reaction of 1-(4-fluorophenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base to form the oxime. This intermediate is then reacted with 6-fluoro-2-pyridinecarboxaldehyde under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitriles or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules, which can be beneficial for creating new materials or pharmaceuticals.

Biology

Research indicates that 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime may function as a biochemical probe or inhibitor in enzymatic studies. Its interaction with specific enzymes could lead to insights into metabolic pathways and disease mechanisms.

Medicine

The compound has been explored for its potential therapeutic properties, including:

- Anti-inflammatory Activities : Preliminary studies suggest that it may inhibit inflammatory pathways.

- Anticancer Properties : Investigations into its cytotoxic effects on various cancer cell lines indicate potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various oximes, derivatives similar to this compound demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted that modifications in the phenyl and pyridinyl groups could enhance growth inhibition in cancer cells.

Case Study 2: Enzymatic Inhibition

Another research project investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that it might serve as a useful tool for studying enzyme kinetics and mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen Substitution Effects

- Electronic Effects : Replacing fluorine with chlorine (as in the chlorophenyl analogue) increases molecular weight and lipophilicity, enhancing membrane permeability but reducing metabolic stability .

- Planarity vs. Steric Hindrance : Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit greater planarity, facilitating crystallographic packing, whereas the oxime’s pyridinyl group introduces steric hindrance, reducing intermolecular interactions .

Functional Group Variations

- Thiazole-Oxime Hybrids: Compounds like 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-fluorobenzyl)oxime (CAS: N/A) incorporate sulfonyl and thiazole groups.

- Triazole-Pyrazole Derivatives : Compounds 4 and 5 from feature triazole and pyrazole rings. These heterocycles enhance hydrogen-bonding capacity , improving solubility but complicating synthesis .

Biotransformation and Stability

- Microbial Metabolism : Unlike ezetimibe metabolites (e.g., (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one ), the target oxime resists hydroxylation due to its oxime group, which may hinder cytochrome P450-mediated oxidation.

- Degradation: Under microbial action (e.g., Rhodopseudomonas palustris), oxime-containing pesticides degrade into intermediates like 1-(3-n-propoxyphenyl)-2-propanone oxime , suggesting similar pathways for the target compound under environmental conditions.

Physicochemical Properties

Research Implications

- Agrochemicals : The target compound’s resistance to microbial degradation makes it a candidate for long-acting pesticides, whereas chlorophenyl analogues may offer faster action but shorter half-lives.

- Pharmaceuticals : Fluorinated oximes could serve as prodrugs, leveraging their pKa for pH-dependent release, though chalcone derivatives remain preferred for anticancer/anti-inflammatory applications due to planar structures .

- Material Science : The oxime’s crystallographic features (e.g., triclinic symmetry ) suggest utility in designing metal-organic frameworks (MOFs) with fluorine-specific binding sites.

Biological Activity

1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, with the CAS number 338786-33-7, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H10F2N2O

- Molecular Weight : 248.23 g/mol

- Boiling Point : 338.3 ± 52.0 °C (predicted)

- Density : 1.20 ± 0.1 g/cm³ .

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

- Antioxidant Activity : Compounds containing fluorinated phenyl groups have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.

- Inhibition of Cancer Cell Proliferation : Similar derivatives have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis and affecting cell cycle regulation.

- Signal Pathway Modulation : Some studies suggest that these compounds can interfere with critical signaling pathways involved in cancer progression, such as the Notch-AKT pathway .

Anticancer Activity

A notable study investigated the effects of a related compound, ZQL-4c, which contains a similar fluorophenyl structure. It was found to significantly inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) through:

- Induction of G2/M phase arrest.

- Increased production of reactive oxygen species (ROS), leading to apoptosis.

- Inhibition of Notch-AKT signaling pathways .

The IC50 values for ZQL-4c against MCF-7 and MDA-MB-231 cells were reported as follows:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| MCF-7 | 2.96 µmol/L | 1.06 µmol/L |

| MDA-MB-231 | 0.80 µmol/L | 0.67 µmol/L |

| SK-BR-3 | 1.21 µmol/L | 0.79 µmol/L |

These findings suggest that compounds with a similar structure to this compound could be promising candidates for anticancer therapies .

Inflammatory Response

Another area of research has focused on the anti-inflammatory properties of related compounds. For instance, certain derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The selectivity and potency against COX enzymes indicate potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities associated with compounds structurally related to this compound:

- Breast Cancer Treatment : A study demonstrated that derivatives with similar functional groups effectively reduced tumor size in animal models by inducing apoptosis and inhibiting tumor growth through oxidative stress mechanisms .

- Pain Management : Research into other fluorinated compounds has shown promising analgesic effects, suggesting that this class of compounds may also offer pain relief through anti-inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-fluorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via oxime formation between 1-(4-fluorophenyl)ethanone and hydroxylamine derivatives under acidic or basic conditions. For regioselective O-substitution, 6-fluoro-2-pyridinyl chloride is typically used in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C . Friedel-Crafts acylation or nucleophilic aromatic substitution may precede oxime formation to introduce fluorinated aryl groups . Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can the crystal structure of this oxime derivative be resolved, and what software tools are validated for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely validated for small-molecule crystallography, with R-factor convergence <5% indicating reliable structural models . Hydrogen bonding between the oxime (N–O) and pyridinyl fluorine may require disorder modeling .

Q. What thermodynamic properties (e.g., boiling point, electron affinity) are critical for handling this compound in experimental setups?

- Methodological Answer : The compound’s fluorinated aryl groups increase thermal stability. Boiling points (Tboil) for analogous fluorinated acetophenones range from 220–250°C under reduced pressure (10 mmHg) . Electron affinity (EA) data from NIST Chemistry WebBook suggest strong electron-withdrawing effects from the 4-fluorophenyl group, influencing reactivity in polar solvents .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence the compound’s electronic properties and binding affinity in biological targets (e.g., enzymes)?

- Methodological Answer : Fluorine’s electronegativity enhances dipole interactions and π-stacking in enzyme binding pockets. Comparative studies using isosteric non-fluorinated analogs show reduced binding affinity (Kd values 2–3× higher) . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict interaction sites .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental <sup>19</sup>F NMR shifts and DFT-predicted values may arise from solvent effects or dynamic conformational changes. Use deuterated solvents for locking, and perform variable-temperature NMR to identify rotameric equilibria . For ambiguous NOE correlations, paramagnetic relaxation enhancement (PRE) assays or <sup>13</sup>C relaxation measurements clarify spatial proximities .

Q. How can enantioselective synthesis of chiral oxime derivatives be achieved, and what catalysts are effective?

- Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived titanium complexes) enables enantioselective oxime formation. For example, (S)-BINOL-Ti(OiPr)₄ achieves >90% ee in allylic oxime ether synthesis via kinetic resolution . Chiral HPLC (e.g., Chiralpak IA column) validates enantiopurity, with mobile phases optimized for fluorinated aromatics (hexane:IPA 85:15) .

Q. What computational methods predict the compound’s metabolic stability in pharmacological studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Fluorine’s metabolic inertia reduces oxidative degradation; in silico ADMET predictions (SwissADME) show high microsomal stability (t½ > 120 min) . Experimental validation via LC-MS/MS with liver microsomes confirms predicted metabolites .

Key Research Gaps

- Synthetic Scalability : Current protocols lack optimization for gram-scale synthesis without column chromatography.

- Toxicity Profiling : Limited ecotoxicological data (e.g., Daphnia magna LC50) for environmental safety assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.